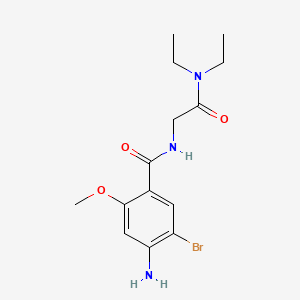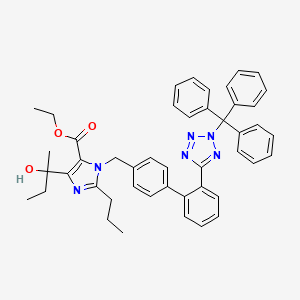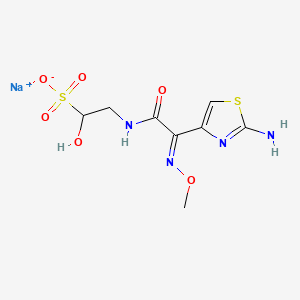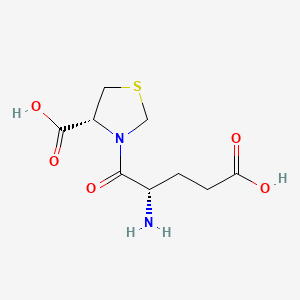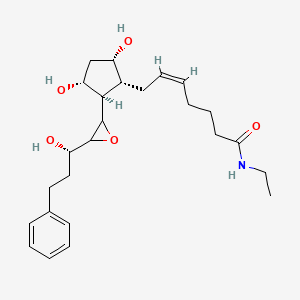
Bimatoprost 13,14-Epoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bimatoprost 13,14-Epoxide is a chemical compound with the molecular formula C25H37NO5 and a molecular weight of 431.56 g/mol . It is a derivative of Bimatoprost, a prostaglandin analog used primarily in ophthalmology for the treatment of glaucoma and ocular hypertension . This compound is often used in analytical method development and validation, as well as in quality control applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bimatoprost 13,14-Epoxide involves the epoxidation of Bimatoprost. The reaction typically employs an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the epoxide group at the 13,14-position of the Bimatoprost molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced through custom synthesis by pharmaceutical companies specializing in prostaglandin analogs .
化学反应分析
Types of Reactions
Bimatoprost 13,14-Epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxidized derivatives.
Reduction: The epoxide ring can be reduced to form alcohols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions to form different substituted products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the initial epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the epoxide ring.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Diols: Formed through oxidation of the epoxide group.
Alcohols: Formed through reduction of the epoxide ring.
Substituted Products: Formed through nucleophilic substitution reactions.
科学研究应用
Bimatoprost 13,14-Epoxide has a wide range of applications in scientific research:
Chemistry: Used in the development and validation of analytical methods.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as an impurity in the quality control of Bimatoprost formulations.
Industry: Used in the production and quality control of pharmaceutical products containing Bimatoprost.
作用机制
The mechanism of action of Bimatoprost 13,14-Epoxide is similar to that of Bimatoprost. It acts on prostaglandin receptors, particularly the prostamide receptors, to exert its effects. The compound enhances the outflow of aqueous humor in the eye, thereby reducing intraocular pressure. This action is primarily mediated through the activation of prostaglandin receptors in the trabecular meshwork and uveoscleral pathways .
相似化合物的比较
Similar Compounds
Bimatoprost: The parent compound, used primarily for glaucoma and ocular hypertension.
Latanoprost: Another prostaglandin analog used for similar indications.
Travoprost: A prostaglandin analog with similar therapeutic applications.
Unoprostone: A prostaglandin analog used in the treatment of glaucoma.
Uniqueness
Bimatoprost 13,14-Epoxide is unique due to the presence of the epoxide group at the 13,14-position, which imparts distinct chemical properties and reactivity compared to its parent compound and other prostaglandin analogs. This uniqueness makes it valuable in analytical method development and quality control applications .
属性
分子式 |
C25H37NO5 |
|---|---|
分子量 |
431.6 g/mol |
IUPAC 名称 |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[3-[(1S)-1-hydroxy-3-phenylpropyl]oxiran-2-yl]cyclopentyl]-N-ethylhept-5-enamide |
InChI |
InChI=1S/C25H37NO5/c1-2-26-22(30)13-9-4-3-8-12-18-20(28)16-21(29)23(18)25-24(31-25)19(27)15-14-17-10-6-5-7-11-17/h3,5-8,10-11,18-21,23-25,27-29H,2,4,9,12-16H2,1H3,(H,26,30)/b8-3-/t18-,19-,20-,21+,23+,24?,25?/m0/s1 |
InChI 键 |
AUZRKBBJJLRSGR-LWHIELNVSA-N |
手性 SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1C2C(O2)[C@H](CCC3=CC=CC=C3)O)O)O |
规范 SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C2C(O2)C(CCC3=CC=CC=C3)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


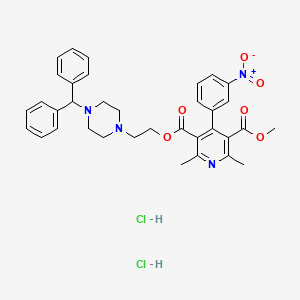
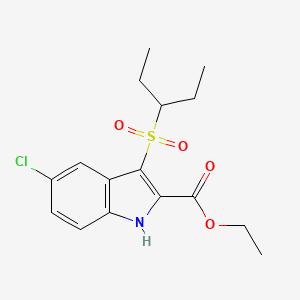
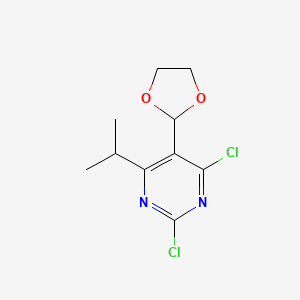
![4-((Methylamino)methyl)-N-(4-nitro-[1,1'-biphenyl]-3-yl) Benzamide](/img/structure/B13852358.png)
![D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13852363.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate](/img/structure/B13852373.png)
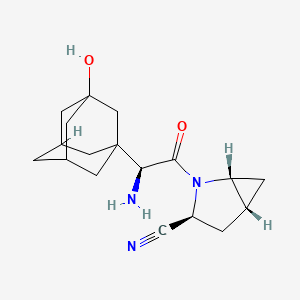
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B13852376.png)
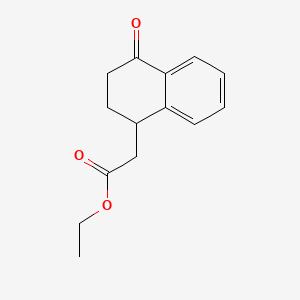
![2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-1-yl]oxyacetic acid](/img/structure/B13852380.png)
